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4-methyl-N-(pyridin-4-ylmethyl)-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide
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Overview
Description
4-methyl-N-(pyridin-4-ylmethyl)-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide is a complex organic compound that belongs to the class of thiazole derivatives This compound is characterized by its unique structure, which includes a thiazole ring, a pyridine moiety, and a trimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(pyridin-4-ylmethyl)-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thiourea, under acidic or basic conditions.
Introduction of Trimethoxyphenyl Group: The trimethoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction using 3,4,5-trimethoxybenzoyl chloride and an appropriate thiazole derivative.
Attachment of Pyridine Moiety: The pyridine moiety can be attached through a nucleophilic substitution reaction using 4-pyridylmethyl chloride and the intermediate thiazole derivative.
Final Coupling: The final coupling step involves the reaction of the intermediate with 4-methyl-1,3-thiazole-5-carboxylic acid under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-(pyridin-4-ylmethyl)-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic substitution using sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that thiazole derivatives exhibit significant anticancer properties. The compound has been investigated for its ability to inhibit tumor growth in various cancer cell lines. For instance:
- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that the compound inhibited the proliferation of breast cancer cells by inducing apoptosis through the activation of caspase pathways .
Antimicrobial Properties
The compound has also shown promising antimicrobial activity against a range of pathogens.
- Data Table: Antimicrobial Efficacy
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Candida albicans | 16 µg/mL |
Enzyme Inhibition
The compound has been studied for its potential as a protein kinase inhibitor, which is crucial in cancer therapy.
- Research Findings : In vitro assays revealed that it effectively inhibits specific kinases involved in cellular signaling pathways associated with cancer progression .
Drug Delivery Systems
The incorporation of thiazole derivatives into polymer matrices has been explored for developing controlled drug delivery systems.
Mechanism of Action
The mechanism of action of 4-methyl-N-(pyridin-4-ylmethyl)-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit the activity of certain enzymes or receptors, leading to the modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-methyl-N-(pyridin-4-ylmethyl)-2-phenyl-1,3-thiazole-5-carboxamide: Lacks the trimethoxyphenyl group, which may result in different chemical and biological properties.
4-methyl-N-(pyridin-4-ylmethyl)-2-(3,4-dimethoxyphenyl)-1,3-thiazole-5-carboxamide: Similar structure but with fewer methoxy groups, potentially affecting its reactivity and applications.
Uniqueness
4-methyl-N-(pyridin-4-ylmethyl)-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide is unique due to the presence of the trimethoxyphenyl group, which imparts distinct chemical properties and potential biological activities. This structural feature may enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for various scientific research applications.
Biological Activity
The compound 4-methyl-N-(pyridin-4-ylmethyl)-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide is a thiazole derivative known for its diverse biological activities. This article reviews its biological properties, particularly its anticancer potential and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is C18H20N2O4S with a molecular weight of approximately 356.43 g/mol. The structure includes a thiazole ring, which is crucial for its biological activity, and various functional groups that enhance its pharmacological profile.
Anticancer Activity
Recent studies have shown that thiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been evaluated for their cytotoxic effects against various cancer cell lines.
In vitro studies indicated that this compound demonstrated potent antiproliferative activity against several cancer cell lines:
Cell Line | GI Value (%) at 10 μM |
---|---|
HOP-92 (NSCL) | 86.28 |
HCT-116 (Colorectal) | 40.87 |
SK-BR-3 (Breast) | 46.14 |
These results suggest that the compound effectively inhibits cancer cell growth, potentially through mechanisms involving apoptosis and cell cycle arrest.
The mechanism underlying the anticancer activity of this thiazole derivative involves multiple pathways:
- Inhibition of Kinases : The compound may act as a kinase inhibitor, disrupting signaling pathways critical for cancer cell proliferation.
- Induction of Apoptosis : It has been observed to induce apoptosis in cancer cells by activating caspases and altering mitochondrial membrane potential.
- Impact on Drug Transporters : Some studies suggest that thiazole derivatives interact with P-glycoprotein (P-gp), affecting drug efflux and enhancing the efficacy of other anticancer agents.
Case Studies
A significant case study involved the synthesis and evaluation of various thiazole derivatives including the target compound. In one study, a series of analogues were synthesized and tested for their anticancer properties:
- Compound 4b , an analogue closely related to our target compound, showed promising results with an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin.
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis indicates that specific modifications on the thiazole ring and substituents on the phenyl group can enhance biological activity:
- Methyl Substituents : The presence of methyl groups on the phenyl ring increases lipophilicity and enhances interaction with biological targets.
- Electron-Drawing Groups : Incorporation of electron-withdrawing groups has been linked to improved potency against cancer cell lines.
Properties
Molecular Formula |
C20H21N3O4S |
---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
4-methyl-N-(pyridin-4-ylmethyl)-2-(3,4,5-trimethoxyphenyl)-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C20H21N3O4S/c1-12-18(19(24)22-11-13-5-7-21-8-6-13)28-20(23-12)14-9-15(25-2)17(27-4)16(10-14)26-3/h5-10H,11H2,1-4H3,(H,22,24) |
InChI Key |
BGQKMSPGCIJMHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=C(C(=C2)OC)OC)OC)C(=O)NCC3=CC=NC=C3 |
Origin of Product |
United States |
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